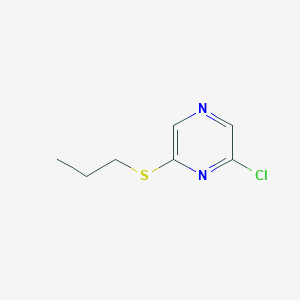![molecular formula C26H20N4O5 B3045604 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-03-2](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . Another method involves a Pd-catalyzed C-N cross-coupling .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from commercially available starting materials. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzophenone and ethyl acetoacetate. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "piperonal", "hydrazine hydrate", "ethyl acetoacetate", "2-aminobenzophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and piperonal (1.2 g) in ethanol (20 mL) and add hydrazine hydrate (1.0 mL).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine as a yellow solid (1.5 g, 85% yield).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzophenone (1.0 g) and ethyl acetoacetate (1.2 g) in acetic acid (20 mL).", "b. Add sodium hydroxide (1.0 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (1.2 g, 80% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine (0.5 g) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium borohydride (0.2 g) and heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the product under reduced pressure to obtain 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS RN |
1105197-03-2 |
Product Name |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.5 |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-8-4-5-9-20(19)30(26(32)29(25)13-12-17-6-2-1-3-7-17)15-23-27-24(28-35-23)18-10-11-21-22(14-18)34-16-33-21/h1-11,14H,12-13,15-16H2 |
InChI Key |
SNISISJFGJYSEK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)
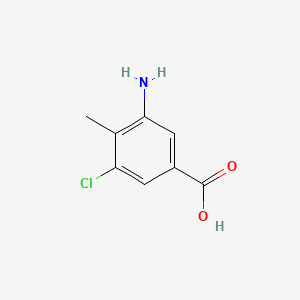
![[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol](/img/structure/B3045523.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B3045525.png)
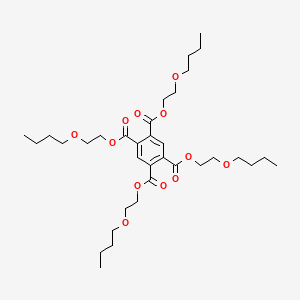
![Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3045528.png)
![1-[Tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3045529.png)
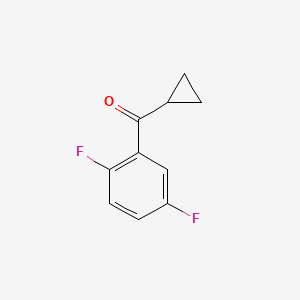
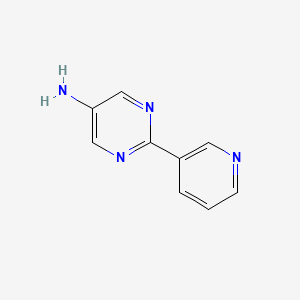

![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3045539.png)
